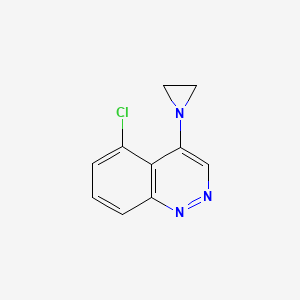

4-(1-Aziridinyl)-5-chlorocinnoline

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

68211-03-0 |

|---|---|

Molecular Formula |

C10H8ClN3 |

Molecular Weight |

205.64 g/mol |

IUPAC Name |

4-(aziridin-1-yl)-5-chlorocinnoline |

InChI |

InChI=1S/C10H8ClN3/c11-7-2-1-3-8-10(7)9(6-12-13-8)14-4-5-14/h1-3,6H,4-5H2 |

InChI Key |

GBGPGFZJKAMPBV-UHFFFAOYSA-N |

Canonical SMILES |

C1CN1C2=CN=NC3=C2C(=CC=C3)Cl |

Origin of Product |

United States |

Synthetic Methodologies and Strategic Approaches for 4 1 Aziridinyl 5 Chlorocinnoline and Its Analogs

Established Synthetic Routes for the Cinnoline (B1195905) Core

The formation of the bicyclic cinnoline nucleus is the foundational step in the synthesis of 4-(1-aziridinyl)-5-chlorocinnoline. Several classical and modern methods have been developed for this purpose.

Cyclization Reactions in Cinnoline Synthesis

Named reactions involving intramolecular cyclization are the most traditional and widely employed methods for constructing the cinnoline ring system. These reactions typically start from appropriately substituted benzene (B151609) derivatives.

Richter Synthesis: First described by Victor von Richter in 1883, this synthesis involves the diazotization of an o-aminophenylpropiolic acid, which then undergoes intramolecular cyclization. clockss.orgresearchgate.net The initial product is a 4-hydroxycinnoline-3-carboxylic acid, which can be subsequently decarboxylated and the hydroxyl group removed to yield the parent cinnoline. researchgate.net A proposed mechanism involves the initial diazotization of the amino group, followed by a nucleophilic attack of water on the alkyne, leading to cyclization. clockss.org

Widman–Stoermer Synthesis: This method provides a route to cinnoline derivatives through the cyclization of diazotized o-aminoarylethylenes. clockss.org The reaction is typically carried out at room temperature. clockss.org This approach has been utilized in the synthesis of various substituted cinnolines, including those with heterocyclic substituents. mdpi.comnih.gov

Borsche Synthesis: The Borsche synthesis (also known as the Borsche-Koelsch Cinnoline Synthesis) utilizes ortho-aminoaryl ketones as starting materials. mdpi.comacs.org These precursors react with reagents like sodium nitrite (B80452) in acid to undergo diazotization, followed by an intramolecular cyclization to form 4-hydroxycinnolines. mdpi.com This method has been applied in the synthesis of biologically active cinnoline derivatives. acs.org

Table 1: Overview of Classical Cinnoline Syntheses

| Synthesis Name | Starting Material | Key Reagents | Initial Product |

|---|---|---|---|

| Richter | o-Aminophenylpropiolic acid | NaNO₂, Acid | 4-Hydroxycinnoline-3-carboxylic acid |

| Widman–Stoermer | o-Aminoarylethylene | NaNO₂, Acid | Cinnoline derivative |

| Borsche | o-Aminoaryl ketone | NaNO₂, Acid | 4-Hydroxycinnoline |

Alternative Methods for Cinnoline Nucleus Formation

Beyond the classical named reactions, other strategies have been developed for the synthesis of the cinnoline core. One such method involves the reduction of 2,2'-dinitrobiphenyls. Intramolecular cyclization of ortho-alkenyl or ortho-alkynyl aryldiazonium salts also provides a pathway to cinnolines. ijper.org More recent approaches include tandem copper-catalyzed annulation to generate a hydrazine (B178648) nucleophile, which then participates in the cinnoline ring formation. ijper.org The cyclization of arenediazonium salts remains a significant and versatile strategy, allowing for the synthesis of a wide array of cinnoline derivatives with yields often ranging from 70-90%. nih.gov

Introduction of the Aziridine (B145994) Moiety onto the Cinnoline Scaffold

Once the 5-chlorocinnoline (B13664340) core is synthesized, the next critical step is the introduction of the aziridine ring at the C4 position. This is anticipated to proceed via nucleophilic aromatic substitution, a common reaction for electron-deficient heterocycles like cinnoline. The presence of the nitrogen atoms in the cinnoline ring withdraws electron density, making the carbon atoms, particularly at positions 2 and 4, susceptible to nucleophilic attack.

The synthesis would likely start from 5-chloro-4-hydroxycinnoline, which can be prepared using methods like the Borsche synthesis. The hydroxyl group at the C4 position can then be converted to a good leaving group, such as a chlorine atom, by treatment with reagents like phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅), to yield 4,5-dichlorocinnoline. This intermediate is then primed for the introduction of the aziridine ring.

Direct Aziridination Strategies

The most direct approach for the synthesis of this compound would be the reaction of 4,5-dichlorocinnoline with aziridine itself. This reaction would be a nucleophilic aromatic substitution (SNAr), where the nitrogen atom of the aziridine acts as the nucleophile, displacing the chlorine atom at the C4 position. Such reactions are well-documented for activated chloroquinolines and other chloro-substituted N-heterocycles. nih.govnih.gov The reaction would likely be carried out in a suitable solvent and may be facilitated by the use of a non-nucleophilic base to scavenge the HCl generated during the reaction.

Cyclization of Precursor Aminoalcohols or Haloamines

An alternative strategy involves a two-step process starting from a precursor that is subsequently cyclized to form the aziridine ring. This would involve first reacting 4,5-dichlorocinnoline with a suitable difunctional precursor.

One such precursor is 2-aminoethanol. The amino group would first displace the C4-chloro group to form 2-((5-chlorocinnolin-4-yl)amino)ethanol. The resulting aminoalcohol would then need to be cyclized to form the aziridine ring. A common method for this transformation is the Wenker synthesis, which involves converting the alcohol to a good leaving group (e.g., a sulfate (B86663) ester by treatment with chlorosulfonic acid) followed by intramolecular cyclization under basic conditions. organic-chemistry.org

Another approach within this category is the De Kimpe aziridine synthesis, which involves the reaction of α-chloroimines with nucleophiles. organic-chemistry.org While not directly applicable in this form, a related strategy could involve the synthesis of a 4-(2-chloroethylamino)-5-chlorocinnoline intermediate, which could then undergo intramolecular cyclization upon treatment with a base to form the desired aziridine ring.

Nucleophilic Aziridination from Unsaturated Systems

Table 2: Potential Strategies for Aziridine Introduction

| Strategy | Key Intermediate | Key Reagents/Reaction |

|---|---|---|

| Direct Aziridination | 4,5-Dichlorocinnoline | Aziridine, Base |

| Cyclization of Aminoalcohol | 2-((5-Chlorocinnolin-4-yl)amino)ethanol | 1. Chlorosulfonic acid, 2. Base |

| Cyclization of Haloamine | 4-(2-Chloroethylamino)-5-chlorocinnoline | Base |

Enantioselective Approaches to Aziridine Construction

The creation of a chiral aziridine ring is a pivotal step in the synthesis of many biologically active molecules. rsc.orgresearchgate.net Enantioselective aziridination, the process of forming an aziridine with a high degree of stereocontrol, can be broadly categorized into metal-catalyzed and organocatalytic methods. rsc.orgdurham.ac.uk

Transition metal catalysis is a predominant strategy for asymmetric aziridination. nih.gov Various metal complexes, including those based on rhodium, cobalt, ruthenium, copper, and manganese, have been successfully employed. researchgate.netnih.gov For instance, planar chiral rhodium(III) indenyl catalysts have been shown to facilitate the enantioselective aziridination of unactivated alkenes with a high degree of functional group tolerance. rsc.orgmdpi.com Similarly, chiral dirhodium(II) tetracarboxylate catalysts are effective for the asymmetric aziridination of styrenes. rsc.org Cobalt(II) porphyrin and ruthenium(II)-salen complexes have also demonstrated utility in the aziridination of both activated and unactivated alkenes. rsc.orgmdpi.com The choice of the metal and the ligand is crucial in determining the enantioselectivity and yield of the reaction.

Organocatalysis offers a complementary, metal-free approach to enantioselective aziridination. durham.ac.uk Chiral organocatalysts, such as those derived from cinchona alkaloids, have been used to promote the asymmetric aziridination of α,β-unsaturated aldehydes, leading to the formation of optically active 2-formylaziridines. These reactions often proceed with high yields and excellent enantioselectivities. The use of chiral Brønsted acids, like polyborate catalysts derived from VANOL and VAPOL ligands, has also proven effective in the asymmetric synthesis of trisubstituted aziridines from imines and diazo compounds. nih.gov

The table below summarizes some of the catalytic systems used in enantioselective aziridination.

| Catalyst Type | Metal/Organocatalyst | Substrate Scope | Key Features |

| Metal-Catalyzed | Planar Chiral Rhodium(III) Indenyl | Unactivated Alkenes | High functional group tolerance, excellent chemoselectivity. rsc.orgmdpi.com |

| Metal-Catalyzed | Chiral Dirhodium(II) Tetracarboxylate | Styrenes, Unactivated Alkenes | Effective for tetra-substituted styrenes. rsc.org |

| Metal-Catalyzed | Cobalt(II) Porphyrin | Styrenyl and Unactivated Substrates | One of the earlier systems for unactivated alkenes. rsc.orgmdpi.com |

| Metal-Catalyzed | Ruthenium(II)[salen] | Activated and Unactivated Alkenes | Capable of aziridinating a range of alkenes. rsc.orgresearchgate.net |

| Organocatalytic | Cinchona Alkaloid Derivatives | α,β-Unsaturated Aldehydes | High yields and enantioselectivities for 2-formylaziridines. |

| Organocatalytic | Chiral Polyborate Brønsted Acids | Imines and Diazo Compounds | Synthesis of trisubstituted aziridines. nih.gov |

Metal-Free Late-Stage Aziridination Techniques

In the context of complex molecule synthesis, late-stage functionalization is a highly desirable strategy. Metal-free late-stage aziridination techniques provide a means to introduce the aziridine moiety at a later step, avoiding potential compatibility issues with sensitive functional groups. Several innovative metal-free methods have emerged.

Visible-light-induced aziridination offers a green and efficient approach. rsc.org This method can proceed without a photocatalyst by leveraging the visible light absorption of certain nitrogen sources, such as Chloramine-T, to trigger the homolytic cleavage of an N-Cl bond and initiate the aziridination of olefins. rsc.orgorganic-chemistry.org This technique is attractive due to its mild conditions and the generation of benign byproducts like sodium chloride. organic-chemistry.org

Electrochemical synthesis represents another powerful metal-free strategy. nih.gov Direct electrochemical oxidation can be used to synthesize unprotected tetrasubstituted aziridines from alkenes and ammonia (B1221849) without the need for an external oxidant. nih.gov Furthermore, electrochemical methods can be employed for the intramolecular C(sp³)–H amination to construct trans-2,3-disubstituted aziridines, with hydrogen gas as the only byproduct. mdpi.com

Iodine-mediated aziridination provides an alternative metal-free pathway. Hypervalent iodine reagents can be used to mediate the aziridination of alkenes. clockss.org For instance, the reaction of alkenes with N-aminophthalimide in the presence of an aryl iodide and an oxidant like m-CPBA can generate the aziridinated product. nih.gov This method can be designed as a recyclable system. nih.gov

The following table outlines some of the metal-free aziridination techniques.

| Method | Key Reagents/Conditions | Substrate Scope | Advantages |

| Visible-Light-Induced | Chloramine-T, visible light | Activated and Unactivated Alkenes | Catalyst-free, green byproducts. rsc.orgorganic-chemistry.org |

| Electrochemical | NH₃, graphite (B72142) anode, MeOH | Tetrasubstituted Alkenes | Oxidant-free, uses simple nitrogen source. nih.gov |

| Electrochemical | KI mediator, Pt electrodes | Intramolecular C(sp³)–H amination | Forms trans-2,3-disubstituted aziridines, H₂ byproduct. mdpi.com |

| Iodine-Mediated | Aryl iodide, m-CPBA, N-aminophthalimide | Various Alkenes | Recyclable mediating agent. nih.gov |

Chlorination Strategies on the Cinnoline Ring System

The regioselective introduction of a chlorine atom onto the cinnoline ring is a critical step in the synthesis of this compound. The reactivity of the cinnoline system dictates the position of chlorination.

A common method for introducing a chlorine atom at the 4-position of a cinnoline ring involves the treatment of a 4-cinnolinone with a chlorinating agent like phosphoryl chloride (POCl₃). clockss.org For example, 1,4-dihydro-4-oxocinnoline-3-carbonitrile can be converted to 4-chlorocinnoline-3-carbonitrile (B3351515) using this reagent. clockss.org This transformation proceeds via the conversion of the hydroxyl group of the tautomeric 4-hydroxycinnoline into a better leaving group, which is then displaced by a chloride ion.

Direct chlorination of the cinnoline ring can be more challenging and may lead to a mixture of products. However, in some cases, direct chlorination is possible. For instance, the diazotization of 2-aminotolane in hydrochloric acid can lead to the formation of 4-chlorocinnoline (B183215) as a byproduct, suggesting that under certain conditions, direct chlorination at the 4-position can occur. nih.gov

For the chlorination at the 5-position, strategies often rely on directing group effects or the use of specific chlorinating agents. While direct chlorination of the parent cinnoline at the 5-position is not well-documented, analogies can be drawn from the chemistry of quinolines, a structurally related heterocycle. For quinolines, regioselective chlorination at the C5-position of 8-substituted derivatives has been achieved using N-chlorosuccinimide (NCS) or other chlorinating agents. This suggests that a substituent at the 8-position of the cinnoline ring could direct chlorination to the 5-position.

Synthetic Exploration of Cinnoline-Aziridine Derivatives and Analogs

The synthesis of this compound (CAS 68211-03-0) itself has not been extensively detailed in publicly available literature. However, a plausible synthetic route can be inferred from the known reactivity of chlorocinnolines. The 4-position of a 4-chlorocinnoline is activated towards nucleophilic aromatic substitution. clockss.org Therefore, a key step in the synthesis of the target molecule would likely be the reaction of a 4,5-dichlorocinnoline precursor with aziridine.

The synthesis of the dichlorinated precursor, 4,5-dichlorocinnoline, would be a crucial initial step. This could potentially be achieved through a multi-step sequence starting from a suitably substituted aniline (B41778) derivative, followed by cyclization to form the cinnoline ring, and subsequent chlorination steps.

The reaction of 4-chlorocinnoline derivatives with various nucleophiles has been reported. For example, 4-chlorocinnoline-3-carbonitrile reacts with hydrazine and substituted hydrazines to yield pyrazolo[4,3-c]cinnoline derivatives. clockss.org This reactivity supports the feasibility of a nucleophilic substitution reaction between a 4-chlorocinnoline and aziridine. The reaction would likely proceed with aziridine acting as the nucleophile, attacking the electron-deficient C4 position of the cinnoline ring and displacing the chloride ion. The presence of a chlorine atom at the 5-position would likely influence the reactivity of the C4 position, but the substitution is expected to be viable.

The table below outlines a proposed synthetic disconnection for this compound.

| Target Molecule | Precursor 1 | Precursor 2 | Reaction Type |

| This compound | 4,5-Dichlorocinnoline | Aziridine | Nucleophilic Aromatic Substitution |

Further research would be needed to optimize the reaction conditions for this specific transformation, including the choice of solvent, temperature, and the potential need for a base to neutralize the HCl generated during the reaction. The synthesis of analogs could be explored by varying the substituents on the cinnoline ring or by using substituted aziridines in the final substitution step.

Advanced Reactivity and Mechanistic Studies of 4 1 Aziridinyl 5 Chlorocinnoline

Ring Strain and Intrinsic Reactivity of the Aziridine (B145994) Moiety

Aziridines, as the simplest nitrogen-containing heterocycles, are characterized by significant ring strain, estimated to be around 27 kcal/mol. researchgate.net This inherent strain, coupled with the polarized carbon-nitrogen bonds, renders them highly reactive intermediates in a variety of chemical transformations, including cycloadditions, rearrangements, and isomerizations. researchgate.netnih.gov The reactivity of the aziridine ring is a cornerstone of its utility in synthetic chemistry, providing pathways to more complex nitrogen-containing molecules. nih.govresearchgate.net

Nucleophilic Ring-Opening Reactions of the Aziridine Ring

The high degree of ring strain in aziridines makes them susceptible to nucleophilic ring-opening reactions, a process that relieves the strain and forms 1,2-aminofunctionalized products. researchgate.net This type of reaction is a powerful tool for constructing complex molecular architectures. researchgate.net The ring-opening typically involves the cleavage of one of the carbon-nitrogen bonds by a nucleophile. researchgate.net A wide array of nucleophiles, including amines, hydrazones, and amino alcohols, have been successfully employed in these transformations. researchgate.netrsc.org

The regioselectivity of the ring-opening is often controlled by the substituents on the aziridine ring. frontiersin.org In the case of 2-alkyl aziridines, there is a marked preference for the cleavage of the less sterically hindered C-N bond, leading to linear products. researchgate.net However, the presence of activating groups on the nitrogen atom, such as a p-toluenesulfonyl (Ts) group, can influence the reaction's course and rate. clockss.org For instance, N-sulfonylated aziridines have been extensively studied for their nucleophilic ring-opening reactions. researchgate.net

| Nucleophile | Reaction Conditions | Product Type | Reference |

| Amines | Catalyst- and solvent-free | Vicinal-diamines | rsc.org |

| Sulfur reagents (e.g., Na2S2) | Not specified | Disulfides | researchgate.net |

| Aryl/heteroaryl nucleophiles | Catalytic | Arylethylamines | acs.org |

Electrophilic Activation and Subsequent Transformations of Aziridines

The nitrogen atom of the aziridine ring can be activated by electrophiles, which enhances the ring's reactivity towards nucleophilic attack. frontiersin.org This activation is often achieved through the formation of an aziridinium (B1262131) ion with a suitable electrophile. frontiersin.org For example, Lewis acids like aluminum chloride (AlCl₃) can coordinate with the nitrogen atom, making the aziridine a better electrophile for reactions such as Friedel-Crafts alkylations with electron-rich arenes. acs.orgpearson.com

Activation of the aziridine ring can also be achieved by alkylation of the ring nitrogen, which is then followed by ring-opening with external nucleophiles like acetate (B1210297) and azide. researchgate.net This alkylative aziridine ring-opening provides a straightforward route to N-alkylated amine-containing compounds. researchgate.net The regioselectivity of these reactions can be influenced by the nature of the substituents on the aziridine ring and the attacking nucleophile. frontiersin.org

Reactivity of the Chlorocinnoline System

The cinnoline (B1195905) ring system, a diazine, is an electron-deficient heteroaromatic compound. This electron deficiency, coupled with the presence of a chlorine substituent, significantly influences its reactivity, particularly towards nucleophilic attack.

Nucleophilic Aromatic Substitution on the Cinnoline Ring

Aryl halides with electron-withdrawing substituents are known to undergo nucleophilic aromatic substitution (SNA_r) reactions. pressbooks.pub In these reactions, a nucleophile replaces a leaving group, typically a halide, on the aromatic ring. pressbooks.pub The reaction proceeds through a two-step mechanism involving the formation of a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. pressbooks.publibretexts.org

The presence of aza nitrogens in the ring, as in chloroazines, significantly enhances the reactivity towards nucleophilic substitution through both inductive and mesomeric effects. nih.gov Halopyridines, which are analogous to chlorocinnolines, are known to react with nucleophiles like amines to introduce new substituents on the ring. youtube.com The reactivity of these systems can be slower than that of acid chlorides because nucleophilic attack requires the temporary disruption of the ring's aromaticity. youtube.com

Influence of Chlorine Substitution on Cinnoline Reactivity

The chlorine atom at the 5-position of the cinnoline ring in 4-(1-Aziridinyl)-5-chlorocinnoline has a profound effect on the molecule's reactivity. Chlorine is an electron-withdrawing group, which alters the electron distribution within the aromatic ring. researchgate.net This electronic effect makes the carbon atom to which it is attached more electrophilic and susceptible to nucleophilic attack.

In chloroazines, electron-withdrawing substituents markedly enhance reactivity towards nucleophiles. nih.gov The position of the chlorine substituent is crucial; for nucleophilic aromatic substitution to occur readily, the electron-withdrawing group should be positioned ortho or para to the leaving group to stabilize the intermediate anion through resonance. libretexts.org The chlorine atom, through its inductive effect, deactivates the ring towards electrophilic substitution but activates it for nucleophilic substitution.

Intermolecular and Intramolecular Reaction Pathways Involving the Aziridine and Cinnoline Components

The presence of both a reactive aziridine ring and an activated chlorocinnoline system within the same molecule opens up possibilities for complex intermolecular and intramolecular reactions. The proximity of these two functional groups can lead to unique reactivity not observed in the individual components alone.

For instance, a nucleophile could potentially react at two sites: the aziridine ring via ring-opening or the cinnoline ring via nucleophilic aromatic substitution. The preferred reaction pathway would depend on the nature of the nucleophile, the reaction conditions, and the relative reactivity of the two sites.

Furthermore, intramolecular reactions are conceivable. The nitrogen of the aziridine ring, being nucleophilic, could potentially attack the electron-deficient cinnoline ring, leading to ring-fused systems, although this would be a complex transformation likely requiring specific conditions. Conversely, a transformation of the cinnoline ring could generate a species that then interacts with the aziridine moiety. The study of such intricate reaction pathways is a frontier in the chemistry of this and related compounds.

Spectroscopic and Analytical Characterization for Mechanistic Elucidation (e.g., NMR Studies)

The structural confirmation and mechanistic elucidation of this compound would heavily rely on one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments. These techniques provide a detailed map of the chemical environment of each atom within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for the protons of the cinnoline core and the aziridine ring. The chemical shifts (δ) of the aromatic protons on the cinnoline ring would be influenced by the electron-withdrawing effect of the chlorine atom at the C5 position and the electronic nature of the aziridinyl group at the C4 position. The coupling constants (J) between adjacent protons would provide valuable information about their connectivity and the substitution pattern on the aromatic ring. The protons of the aziridine ring typically appear as a complex multiplet in a specific region of the spectrum, and their chemical shifts are sensitive to the substituents on the nitrogen atom and the ring strain. tsijournals.com

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data by providing the chemical shifts of all carbon atoms in the molecule. The carbons of the cinnoline ring would resonate in the aromatic region, with the carbon atom attached to the chlorine (C5) and the carbon bearing the aziridinyl group (C4) showing characteristic shifts. The aziridinyl carbons would appear at higher field, and their chemical shifts are indicative of the three-membered ring structure. tsijournals.com

Advanced NMR Techniques for Mechanistic Studies: For mechanistic elucidation, advanced NMR techniques would be indispensable. For instance, Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments would allow for the unambiguous assignment of all proton and carbon signals by revealing one-bond and multiple-bond correlations, respectively. Nuclear Overhauser Effect Spectroscopy (NOESY) could provide information about the spatial proximity of different protons, which is crucial for determining the conformation and stereochemistry of the molecule. These detailed structural insights are fundamental for understanding how the molecule interacts with other reagents and participates in chemical reactions.

Although specific data tables for this compound cannot be generated due to the absence of published experimental values, the following tables illustrate the type of data that would be collected and analyzed for structural and mechanistic studies of related heterocyclic compounds.

Table 1: Hypothetical ¹H NMR Data for a Substituted Cinnoline Derivative

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 7.80 | s | - |

| H-6 | 7.65 | d | 8.5 |

| H-7 | 7.40 | t | 7.5 |

| H-8 | 8.10 | d | 8.0 |

| Aziridinyl-H | 2.50 | m | - |

Note: This table is for illustrative purposes only and does not represent actual data for this compound.

Table 2: Hypothetical ¹³C NMR Data for a Substituted Cinnoline Derivative

| Carbon | Chemical Shift (δ, ppm) |

| C-3 | 145.2 |

| C-4 | 155.8 |

| C-4a | 128.9 |

| C-5 | 130.5 |

| C-6 | 125.7 |

| C-7 | 129.1 |

| C-8 | 122.4 |

| C-8a | 148.6 |

| Aziridinyl-C | 35.5 |

Note: This table is for illustrative purposes only and does not represent actual data for this compound.

The analysis of such spectroscopic data is fundamental to confirming the successful synthesis of the target compound and provides the foundational knowledge required to investigate its reactivity and reaction mechanisms in a scientifically rigorous manner.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Investigations of 4 1 Aziridinyl 5 Chlorocinnoline Analogs

Theoretical Frameworks for SAR/QSAR in Heterocyclic Compounds

The core principle of Structure-Activity Relationship (SAR) studies is to identify which parts of a molecule are responsible for its biological effects. nih.govacs.org For heterocyclic compounds, a diverse class of molecules containing atoms of at least two different elements in their rings, SAR analyses are fundamental in drug design and development. nih.govnih.gov These studies systematically alter the molecular structure of a lead compound and assess the impact of these changes on its biological activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) takes this a step further by establishing a mathematical relationship between the chemical structure and the biological activity of a series of compounds. nih.govresearchgate.net This is achieved by correlating the biological activity with various physicochemical properties, or "descriptors," of the molecules. nih.gov These descriptors can be broadly categorized as:

Electronic: These describe the electronic properties of a molecule, such as charge distribution and dipole moment, which are crucial for electrostatic interactions with a biological target.

Steric: These relate to the size and shape of the molecule, influencing how well it fits into a binding site.

Hydrophobic: These descriptors quantify the molecule's affinity for nonpolar environments, a key factor in membrane permeability and binding to hydrophobic pockets in proteins.

For heterocyclic compounds like cinnoline (B1195905) derivatives, QSAR models provide a predictive framework to estimate the activity of newly designed analogs before their synthesis, thereby saving time and resources in the drug discovery process. researchgate.net The development of robust and predictive QSAR models is a critical step in optimizing lead compounds. nih.gov

Impact of Aziridine (B145994) Ring Strain on Predicted Molecular Interactions

The aziridine ring, a three-membered heterocycle containing a nitrogen atom, is a key functional group in 4-(1-Aziridinyl)-5-chlorocinnoline. nih.govmdpi.com A defining feature of the aziridine ring is its significant ring strain, which arises from the deviation of its bond angles from the ideal tetrahedral angle. rsc.orgrsc.org This inherent strain makes the aziridine ring highly reactive and susceptible to ring-opening reactions. rsc.orgmdpi.com

This reactivity is a double-edged sword in drug design. On one hand, the strained ring can act as an electrophile, readily reacting with nucleophilic residues in a biological target, such as amino acids in a protein. This can lead to the formation of a covalent bond, resulting in potent and often irreversible inhibition. The ability of aziridines to act as intermediates in the synthesis of more complex molecules is well-documented. rsc.org

On the other hand, the high reactivity can also lead to off-target reactions and potential toxicity. Therefore, understanding and predicting the reactivity of the aziridine ring is paramount. Computational methods can be employed to model the ring-opening process and predict the stability of the aziridinium (B1262131) ion, providing insights into its potential for covalent modification of a target. The stability and reactivity of the aziridine ring are heavily influenced by the substituents on the nitrogen atom. mdpi.com

Role of Chlorine Substitution in Modulating Structure-Activity Profiles

The presence of a chlorine atom at the 5-position of the cinnoline ring in this compound plays a significant role in modulating its structure-activity profile. Halogen atoms, like chlorine, can influence a molecule's properties in several ways:

Electronic Effects: Chlorine is an electronegative atom and can withdraw electron density from the aromatic ring through the inductive effect. This can alter the electronic distribution of the entire molecule, influencing its pKa and its ability to participate in hydrogen bonding and other polar interactions.

Steric Effects: The size of the chlorine atom can also have a steric influence on the binding of the molecule to its target. It can either provide a favorable interaction or create a steric clash, depending on the topology of the binding site.

Computational Methods in SAR Analysis and Ligand Design

Beyond QSAR, a variety of other computational methods are employed to aid in the SAR analysis and design of new ligands. arxiv.orgfrontiersin.org These methods provide a more detailed picture of the molecular interactions at an atomic level.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. researchgate.net It also provides a score that estimates the binding affinity. Docking studies can be used to validate the binding mode of this compound analogs in a target protein and to screen virtual libraries of compounds for potential binders.

Pharmacophore Modeling: A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. Pharmacophore models can be generated from a set of active molecules and used to search for new compounds with the desired features.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time. This can be used to assess the stability of the binding mode predicted by docking and to understand how the flexibility of the protein and ligand influences their interaction.

The integration of these computational methods provides a powerful platform for the rational design of novel this compound analogs with improved potency and selectivity. nih.govnih.govplos.org

Investigation of Molecular Targets and Biological Mechanisms of Action of 4 1 Aziridinyl 5 Chlorocinnoline Derivatives

Aziridine (B145994) Moiety as a Molecular Alkylating Agent

The aziridine ring, a three-membered nitrogen-containing heterocycle, is a potent electrophile due to its significant ring strain. nih.gov This inherent reactivity makes it a powerful alkylating agent, capable of forming covalent bonds with various nucleophiles within the cell. This activity is central to the biological effects of many compounds containing this functional group.

Interaction with Nucleic Acids (e.g., DNA Adduct Formation)

The primary cytotoxic mechanism of many aziridine-containing compounds is their ability to alkylate DNA. nih.gov Under physiological conditions, the aziridine ring can be protonated, which enhances its reactivity. libretexts.org The ring then undergoes nucleophilic attack by electron-rich sites on DNA bases.

The N7 position of guanine (B1146940) is a particularly favorable site for alkylation by aziridinium (B1262131) ions, which are formed as reactive intermediates. nih.gov This reaction leads to the formation of a covalent DNA adduct. The formation of these adducts can disrupt the normal processes of DNA replication and transcription, leading to strand breaks and ultimately triggering cellular apoptosis. nih.gov While less frequent, alkylation can also occur at other sites, such as the N3 and N7 positions of adenine (B156593) and the O6 position of guanine. nih.gov The consequence of such DNA damage is the inhibition of tumor cell proliferation, a mechanism exploited by several chemotherapeutic agents. ijper.org

Reactivity with Protein Nucleophiles

Beyond nucleic acids, the electrophilic aziridine ring readily reacts with nucleophilic residues in proteins. researchgate.net The side chains of amino acids such as cysteine (via the thiol group), histidine (via the imidazole (B134444) ring), and lysine (B10760008) (via the amino group) can act as nucleophiles, attacking the aziridine ring and leading to its opening. researchgate.netkhanacademy.org

Cinnoline (B1195905) Scaffold in Modulating Enzyme Activity and Receptor Binding

The cinnoline nucleus, a bicyclic aromatic heterocycle, is not merely a passive carrier for the aziridine moiety. This scaffold is a recognized pharmacophore that imparts the ability to interact with a variety of biological targets, including enzymes and receptors. pnrjournal.com The specific substitution pattern on the cinnoline ring, including the chloro group at position 5 and the aziridine at position 4, dictates its binding affinity and selectivity.

Derivatives of the cinnoline scaffold have been shown to interact with a diverse range of molecular targets, demonstrating its versatility in medicinal chemistry. nih.gov

Table 1: Reported Molecular Targets of Cinnoline Derivatives

| Target Class | Specific Target | Potential Therapeutic Area |

|---|---|---|

| Receptors | GABA A Receptor | Anxiety, Mood Disorders |

| Histamine H3 Receptor | Neurological Disorders | |

| CSF-1R | Cancer, Inflammatory Diseases | |

| Enzymes | Cyclooxygenase-2 (COX-2) | Inflammation, Pain |

| Topoisomerases | Cancer | |

| Phosphodiesterase (e.g., PDE10A) | Schizophrenia | |

| Human Neutrophil Elastase | Inflammatory Conditions |

This table summarizes findings from various studies on different cinnoline derivatives and does not represent direct testing of 4-(1-Aziridinyl)-5-chlorocinnoline itself.

In Vitro Cellular and Biochemical Mechanistic Studies

To fully elucidate the biological activity of this compound, a series of in vitro studies would be necessary. Cytotoxicity assays against a panel of human cancer cell lines would establish its potency and cancer-type selectivity. nih.gov For example, the IC50 value, which is the concentration required to inhibit cell viability by 50%, is a key parameter derived from such studies. nih.gov

Further biochemical assays are required to pinpoint the precise molecular mechanisms. DNA alkylation could be confirmed through assays that detect the formation of DNA adducts. Enzyme inhibition assays would be crucial to determine if the compound targets specific kinases, proteases, or other enzymes, a known activity of some cinnoline derivatives. libretexts.orgucl.ac.uk For instance, molecular docking studies on related quinoline (B57606) compounds suggest that they may act by inhibiting enzymes such as PI3K. nih.gov Distinguishing between different types of enzyme inhibition (competitive, non-competitive, or uncompetitive) through kinetic studies provides deeper mechanistic insight. khanacademy.org

Exploration of Structure-Mechanistic Relationships

The exploration of structure-activity relationships (SAR) is critical for optimizing lead compounds. For this compound, this involves synthesizing and testing analogs to understand how chemical modifications influence biological activity.

Key areas for investigation would include:

The Aziridine Ring: Alterations to the aziridine ring could modulate its alkylating reactivity. Introducing substituents on the aziridine ring itself has been shown in other chemical series to affect steric and electronic properties, which can fine-tune reactivity and selectivity. nih.gov

By systematically altering these structural features and correlating them with changes in cytotoxicity, DNA alkylation efficiency, and enzyme inhibition, a comprehensive structure-mechanistic relationship can be established. This knowledge is invaluable for the rational design of more potent and selective derivatives. nih.gov

Future Directions in Academic Research on 4 1 Aziridinyl 5 Chlorocinnoline

Development of Novel Synthetic Methodologies for Enhanced Diversity

Future research into 4-(1-Aziridinyl)-5-chlorocinnoline will benefit from the creation of more adaptable and efficient synthetic routes. While current methods are functional, they may not be ideal for producing a wide variety of related compounds needed for detailed structure-activity relationship (SAR) studies.

Key areas for development in synthetic methodologies include:

Novel Catalytic Systems: The exploration of new catalysts, such as those based on transition metals or organocatalysts, could improve the efficiency and stereoselectivity of adding the aziridine (B145994) ring to the cinnoline (B1195905) structure.

Late-Stage Functionalization: Techniques like C-H activation could allow for the direct modification of the cinnoline ring at a late stage of synthesis, speeding up the creation of diverse analogs.

Automated Synthesis: The use of flow chemistry and automated platforms could enable the rapid synthesis of numerous derivatives, facilitating high-throughput screening and optimization.

Table 1: Potential Future Synthetic Methodologies

| Methodology | Potential Advantages |

|---|---|

| Novel Catalytic Systems | Higher yields, improved stereoselectivity |

| Late-Stage Functionalization | Rapid generation of diverse compound libraries |

Advanced Mechanistic and Kinetic Studies of Reactivity Pathways

A thorough understanding of the chemical reactivity of this compound is essential for predicting its biological actions and for designing new, improved derivatives. The molecule contains a strained aziridine ring and a chlorine atom, both of which can react with biological molecules.

Future research in this area should focus on:

Advanced Analytical Techniques: The use of methods like stopped-flow kinetics and isotope labeling can provide detailed insights into the reaction mechanisms and rates with various biological nucleophiles.

Structure-Reactivity Relationships: By systematically altering the substituents on the cinnoline ring and measuring the resulting changes in reactivity, a quantitative structure-reactivity relationship (QSRR) can be developed to guide the design of new compounds. uky.edu

Computational Design and Predictive Modeling for Targeted Interactions

Computational chemistry and molecular modeling are powerful tools for guiding the development of new drugs. nih.gov These methods can predict how this compound and its analogs might interact with biological targets.

Future computational studies could involve:

Molecular Docking: These simulations can predict the binding modes of the compounds within the active sites of proteins, helping to identify key interactions for biological activity.

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the compound-target interactions, revealing conformational changes upon binding.

Quantum Mechanics (QM) Calculations: QM methods can be used to study the electronic structure and reactivity of the compounds, aiding in the design of molecules with optimized properties.

Table 2: Computational Approaches in Cinnoline Research

| Computational Method | Application |

|---|---|

| Molecular Docking | Prediction of binding modes |

| Molecular Dynamics (MD) Simulations | Elucidation of dynamic interactions |

Elucidation of Broader Biological Pathways and Molecular Networks

To fully realize the therapeutic potential of this compound, it is important to understand its effects on entire biological pathways and networks, not just a single target. nih.gov Systems biology approaches can provide a comprehensive view of the cellular response to the compound.

Future research in this area should include:

"Omics" Technologies: The use of transcriptomics, proteomics, and metabolomics can identify changes in gene expression, protein levels, and metabolic states within cells upon treatment with the compound.

Network Biology: By integrating data from these various "omics" platforms, a comprehensive picture of the molecular networks affected by the compound can be constructed. This can reveal its mechanism of action and suggest new therapeutic uses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.